molecular formula C3H3BF3K B6250306 potassium trifluoro(prop-1-yn-1-yl)boranuide CAS No. 1500106-31-9

potassium trifluoro(prop-1-yn-1-yl)boranuide

Cat. No.: B6250306
CAS No.: 1500106-31-9
M. Wt: 145.96 g/mol
InChI Key: FOAAFUWOUIXREQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Evolution and Significance of Organoboron Reagents in Organic Synthesis

The journey of organoboron reagents in organic synthesis began with the pioneering work of Herbert C. Brown on hydroboration, which earned him the Nobel Prize in Chemistry in 1979. dergipark.org.tr This reaction provided a straightforward method to convert alkenes and alkynes into organoboranes, which could then be transformed into a variety of functional groups with high stereoselectivity. dergipark.org.tr Initially, the application of organoboranes was primarily in stoichiometric transformations.

A paradigm shift occurred with the advent of transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. rsc.orged.ac.uklibretexts.org This reaction, which joins an organoboron compound with an organic halide or triflate, has become one of the most widely used methods for constructing carbon-carbon bonds due to its mild reaction conditions and high functional group tolerance. rsc.orged.ac.ukscispace.com The development of various classes of organoboron reagents, from boronic acids and their esters to the more recent organotrifluoroborates, has continuously expanded the scope and utility of these transformations. ed.ac.ukresearchgate.net The significance of organoboron reagents is underscored by their widespread application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. dergipark.org.trresearchgate.net

Distinct Advantages of Organotrifluoroborate Salts as Nucleophilic Partners

Potassium organotrifluoroborates have emerged as a superior class of nucleophilic partners in a variety of organic transformations, particularly in Suzuki-Miyaura cross-coupling reactions. nih.govnih.govbldpharm.com Their growing popularity stems from a combination of enhanced stability, broad functional group tolerance, and ease of handling. sigmaaldrich.comsigmaaldrich.comresearchgate.net These crystalline solids are generally stable to air and moisture, allowing for indefinite storage without significant decomposition. nih.govupenn.eduorganic-chemistry.org

The tetracoordinate nature of the boron atom in organotrifluoroborates renders the carbon-boron bond less susceptible to premature cleavage under various reaction conditions, a common issue with their boronic acid counterparts. nih.govupenn.edusigmaaldrich.cn This "protected" form of boronic acid allows for chemical manipulations on other parts of the molecule without disturbing the valuable carbon-boron bond. nih.govacs.org The nucleophilicity of the organic group can be unmasked under the conditions of the cross-coupling reaction, often involving a slow hydrolysis to the corresponding boronic acid in situ. ed.ac.uku-tokyo.ac.jpacs.org

One of the most significant advantages of potassium organotrifluoroborates is their exceptional stability compared to boronic acids and boronate esters. nih.govupenn.edusigmaaldrich.cn Boronic acids are prone to dehydration to form cyclic boroxines and are susceptible to protodeboronation, especially under basic conditions or upon prolonged storage. nih.govsigmaaldrich.cnnih.gov Boronate esters, while generally more stable than boronic acids, can be sensitive to hydrolysis.

In contrast, organotrifluoroborates are robust, crystalline solids that are typically stable to air and moisture and can be stored for extended periods without degradation. nih.govupenn.eduorganic-chemistry.org The strong electron-withdrawing fluorine atoms and the tetracoordinate nature of the boron center contribute to this enhanced stability. upenn.edu This stability is particularly advantageous in complex, multi-step syntheses where the boron functionality needs to be carried through several transformations.

Organoboron CompoundStability to Air/MoistureTendency for ProtodeboronationCommon Form
Boronic AcidsModerate to LowHighOften amorphous solids or oils
Boronate EstersModerateModerateLiquids or low-melting solids
Potassium OrganotrifluoroboratesHighLowCrystalline solids

Organotrifluoroborates exhibit remarkable tolerance to a wide array of functional groups, a critical feature for modern organic synthesis where complex molecules are often the target. sigmaaldrich.comupenn.edunih.gov The inertness of the trifluoroborate moiety allows for the presence of acidic protons, esters, ketones, and other sensitive functionalities elsewhere in the molecule without interfering with the carbon-boron bond. nih.govacs.org This compatibility simplifies synthetic planning by reducing the need for protecting groups.

Furthermore, organotrifluoroborates are compliant with a diverse range of reaction conditions. sigmaaldrich.comresearchgate.net While they are stable under many standard synthetic manipulations, their reactivity can be initiated under the specific basic conditions of cross-coupling reactions. ed.ac.uku-tokyo.ac.jp This controlled release of the active boronic acid species can also minimize side reactions such as homocoupling. researchgate.net The ability to withstand various reagents and then participate selectively in the desired transformation makes organotrifluoroborates highly versatile synthetic intermediates. upenn.edunih.gov

Historical Development and Academic Context of Potassium Trifluoro(prop-1-yn-1-yl)boranuide (B11765527) and Related Alkynyl Systems

The development of potassium alkynyltrifluoroborates as reagents for organic synthesis is closely linked to the expansion of the Suzuki-Miyaura cross-coupling reaction. organic-chemistry.org While aryl and vinyl boronic acids were well-established partners in these reactions, the use of their alkynyl counterparts was initially less common. The instability of alkynylboronic acids and their propensity for side reactions limited their utility.

A significant breakthrough came with the work of Molander and others who demonstrated that potassium alkynyltrifluoroborates are excellent, stable precursors for the corresponding alkynylboronic acids in palladium-catalyzed cross-coupling reactions. organic-chemistry.orgorganic-chemistry.org These air- and moisture-stable crystalline solids could be easily prepared and stored, overcoming the primary drawbacks of earlier alkynylboron reagents. organic-chemistry.orgorganic-chemistry.org The synthesis of potassium trifluoro(prop-1-yn-1-yl)boranuide and its congeners is typically achieved by treating the corresponding alkynyllithium or Grignard reagent with a trialkyl borate (B1201080), followed by the addition of potassium hydrogen difluoride (KHF₂). wikipedia.org This development provided a practical and efficient route to aryl alkynes, a structural motif prevalent in pharmaceuticals, natural products, and materials science. organic-chemistry.org The stability and reactivity of these alkynyl systems have also led to their exploration in other transformations beyond cross-coupling, including Nicholas reactions. researchgate.netacs.org

Properties

CAS No.

1500106-31-9

Molecular Formula

C3H3BF3K

Molecular Weight

145.96 g/mol

IUPAC Name

potassium;trifluoro(prop-1-ynyl)boranuide

InChI

InChI=1S/C3H3BF3.K/c1-2-3-4(5,6)7;/h1H3;/q-1;+1

InChI Key

FOAAFUWOUIXREQ-UHFFFAOYSA-N

Canonical SMILES

[B-](C#CC)(F)(F)F.[K+]

Purity

95

Origin of Product

United States

Synthetic Methodologies for Potassium Trifluoro Prop 1 Yn 1 Yl Boranuide and Analogues

Direct and Indirect Synthetic Routes to Alkynylboron Precursors

The initial and crucial step in the synthesis of potassium trifluoro(prop-1-yn-1-yl)boranuide (B11765527) is the formation of a prop-1-yn-1-ylboron intermediate. This can be achieved through several synthetic routes, primarily involving the reaction of a terminal alkyne with a suitable boron-containing electrophile.

A prevalent and direct method involves the deprotonation of propyne (B1212725) using a strong organometallic base, typically an organolithium reagent such as n-butyllithium (n-BuLi), to generate a lithium propynilide. This highly nucleophilic species is then quenched with a trialkyl borate (B1201080), most commonly triisopropyl borate (B(OiPr)₃) or trimethyl borate (B(OMe)₃). This reaction forms a lithium alkynyltrialkoxyborate intermediate in situ. nih.gov The general scheme for this transformation is as follows:

CH₃C≡CH + n-BuLi → CH₃C≡CLi + Butane
CH₃C≡CLi + B(OR)₃ → Li[CH₃C≡CB(OR)₃]

This method is widely applicable for the synthesis of various alkynylboron precursors due to the ready availability of terminal alkynes and borate esters. organic-chemistry.org The reaction is typically carried out at low temperatures, such as -78 °C, in an inert solvent like tetrahydrofuran (B95107) (THF) to control the reactivity of the organolithium reagent and ensure selective deprotonation of the terminal alkyne. nih.govorgsyn.org

Indirect routes to alkynylboron precursors are less common for simple alkynes like propyne but can be valuable for more complex structures. These can include transmetalation reactions from other organometallic acetylides, such as those derived from tin or tellurium, to a boron electrophile. nih.govresearchgate.net For instance, a Z-vinylic telluride can be converted to a vinyllithium (B1195746) species, which then reacts with a trialkyl borate. nih.gov While this specific example leads to a vinyltrifluoroborate, the underlying principle of transmetalation is applicable to the formation of various organoboron compounds.

Fluorination Strategies for the Formation of Trifluoroborate Salts

Once the alkynylboron precursor, typically in the form of a boronic acid or a boronate ester, is generated, the next step is the introduction of fluorine atoms to form the stable trifluoroborate salt.

Use of Potassium Hydrogen Difluoride (KHF₂) in Salt Generation

The most common and practical method for the fluorination of organoboron compounds to their corresponding trifluoroborate salts is the treatment with an aqueous solution of potassium hydrogen difluoride (KHF₂). nih.govnih.gov This reagent is inexpensive, easy to handle, and highly effective for this transformation. The reaction proceeds by the displacement of the alkoxy or hydroxyl groups on the boron atom with fluoride (B91410) ions.

Li[CH₃C≡CB(OR)₃] + 4KHF₂ → K[CH₃C≡CBF₃] + LiF + 3KF + 3ROH + 3HF

This method's operational simplicity and the stability of the resulting trifluoroborate salts make it a highly favored route in both laboratory and larger-scale preparations. researchgate.net

Alternative Fluorination Reagents and Conditions

While KHF₂ is the most widely used fluorinating agent for this purpose, other reagents and conditions have been explored for the fluorination of organoboron compounds. These are generally more specialized and may be employed when KHF₂ is not suitable for a particular substrate or when different reactivity is desired.

Alternative fluorinating agents can be broadly categorized as nucleophilic or electrophilic. Nucleophilic sources include reagents like diethylaminosulfur trifluoride (DAST) and 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride (FLUOLEAD™), which are typically used for the conversion of alcohols to alkyl fluorides but can also be adapted for the fluorination of organoboron compounds under specific conditions. tcichemicals.com However, these reagents are generally more expensive and require more stringent handling procedures than KHF₂.

Electrophilic fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, are also employed in organofluorine chemistry. nih.gov These reagents are particularly useful for the direct fluorination of certain organoboron compounds, though their application in the synthesis of trifluoroborate salts from boronic acids or esters is less common than the use of KHF₂. organic-chemistry.org Copper-mediated fluorination of arylboronate esters has also been reported, offering an alternative pathway under mild conditions. nih.gov

For the specific synthesis of potassium trifluoro(prop-1-yn-1-yl)boranuide, KHF₂ remains the most practical and efficient choice.

Optimization of Reaction Conditions and Yields in Synthesis

The optimization of reaction conditions is critical to maximize the yield and purity of this compound. Key parameters to consider include the choice of solvent, temperature, stoichiometry of reagents, and reaction time.

For the initial deprotonation of propyne, the use of a slight excess of n-BuLi (typically 1.1 to 1.5 equivalents) ensures complete conversion to the lithium acetylide. nih.gov The temperature must be maintained at -78 °C to prevent side reactions. The choice of the borate ester can also influence the reaction; triisopropyl borate is often preferred due to its steric bulk, which can minimize the formation of undesired borate complexes.

In the fluorination step, the concentration of the KHF₂ solution and the reaction time can be adjusted to optimize the precipitation and yield of the trifluoroborate salt. Using a saturated aqueous solution of KHF₂ generally provides good results. The stoichiometry of KHF₂ is also important, with an excess (typically 4 equivalents or more) being used to drive the reaction to completion. nih.gov

The purification of the final product is usually achieved by recrystallization from a suitable solvent system, such as acetone/diethyl ether or acetonitrile, to afford the this compound as a stable crystalline solid. whiterose.ac.uk

Below is a table summarizing typical reaction parameters for the synthesis of alkynyltrifluoroborates:

StepParameterTypical ConditionPurpose
Deprotonation Reagentn-Butyllithium (n-BuLi)Generates the nucleophilic lithium acetylide.
SolventTetrahydrofuran (THF)Anhydrous, aprotic solvent.
Temperature-78 °CControls reactivity and prevents side reactions.
Borylation ReagentTriisopropyl borate (B(OiPr)₃)Electrophilic boron source.
Temperature-78 °C to room temperatureGradual warming allows for complete reaction.
Fluorination ReagentPotassium hydrogen difluoride (KHF₂)Fluoride source for trifluoroborate formation.
SolventWaterDissolves KHF₂ and facilitates the reaction.
Stoichiometry≥ 4 equivalentsEnsures complete fluorination.
Purification MethodRecrystallizationObtains high purity crystalline product.

Scalability and Practical Considerations in Preparation

One of the significant advantages of synthesizing potassium organotrifluoroborates is the scalability of the process. The reagents used are commercially available and relatively inexpensive, and the procedures are generally straightforward, making them amenable to large-scale production. researchgate.net

For the synthesis of this compound, propyne can be used as a gas or condensed at low temperatures. Careful control of the addition of n-BuLi is crucial on a larger scale to manage the exothermicity of the deprotonation reaction. Flow chemistry has been explored for similar organolithium and borylation reactions, offering improved safety and control over reaction parameters, which can be particularly advantageous for industrial-scale synthesis. google.com

The isolation of the final product by filtration is a simple and efficient operation for large quantities. The stability of potassium trifluoroborates to air and moisture is a major practical advantage, as it allows for easy handling and storage without the need for specialized inert atmosphere techniques once the product is isolated. organic-chemistry.org This contrasts with many other organoboron reagents, such as boronic acids, which can be prone to dehydration to form boroxines, or boronate esters, which can be sensitive to hydrolysis.

Green Chemistry Principles in Synthetic Route Design

The synthesis of this compound can be evaluated through the lens of green chemistry principles. While the use of organolithium reagents and organic solvents like THF presents some environmental and safety challenges, certain aspects of the synthesis are aligned with green chemistry goals.

The high atom economy of the key bond-forming steps is a positive feature. The fluorination with KHF₂ uses a readily available and low-toxicity reagent. The generation of byproducts such as lithium fluoride and potassium fluoride are inorganic salts that are generally less hazardous than many organic byproducts.

Efforts to develop greener synthetic routes for organoboron compounds are ongoing. These include the use of more benign solvents, catalytic methods to reduce the use of stoichiometric reagents, and the development of one-pot procedures to minimize waste from intermediate workups and purifications. nih.gov For example, the development of catalytic hydroboration or C-H borylation methods for the synthesis of boronic acid precursors represents a greener alternative to the use of organometallic reagents. While not yet standard for simple alkynes like propyne, these methods are an active area of research.

The use of flow chemistry can also contribute to a greener process by improving energy efficiency, reducing solvent usage, and enhancing safety, particularly when handling highly reactive intermediates. google.com

Reactivity Profiles and Mechanistic Investigations of Potassium Trifluoro Prop 1 Yn 1 Yl Boranuide

Nucleophilic Activation and Transmetalation Mechanisms

The robust nature of potassium organotrifluoroborates necessitates an activation step to initiate their participation in catalytic cycles. The tetracoordinate boron center is relatively inert, and nucleophilic activation, typically achieved with a base, is required to facilitate the crucial transmetalation step. researchgate.net In the presence of a base, such as cesium carbonate (Cs₂CO₃), a fluoride (B91410) ligand on the boron atom is thought to be displaced by a hydroxide (B78521) or alkoxide ion. This exchange generates a more reactive boronate species, which is capable of transferring its organic group (in this case, the prop-1-yn-1-yl group) to the transition metal center of the catalyst.

The transmetalation process involves the transfer of the alkynyl group from the activated boron species to the palladium(II) center of the catalytic intermediate (e.g., LₙPd(Ar)X). This step regenerates the palladium(0) catalyst upon reductive elimination of the final coupled product. The presence of water in the reaction medium can often be beneficial, facilitating the formation of the activated boronate species. acs.orgacs.org

Cross-Coupling Reactions

Potassium trifluoro(prop-1-yn-1-yl)boranuide (B11765527) is primarily utilized in cross-coupling reactions to form carbon-carbon bonds, providing a powerful tool for the synthesis of internal alkynes. Its stability and predictable reactivity make it a valuable reagent in organic synthesis.

The Suzuki-Miyaura reaction is the most prominent application for potassium alkynyltrifluoroborates, including the prop-1-yn-1-yl derivative. This methodology serves as an excellent alternative to the traditional Sonogashira coupling of terminal alkynes, avoiding the need for a copper co-catalyst and mitigating the common issue of alkyne homocoupling. organic-chemistry.orgacs.org The reaction demonstrates broad applicability, successfully coupling with a wide range of aryl and heteroaryl halides and triflates. organic-chemistry.orgnih.gov

The scope of the reaction is extensive, tolerating a variety of functional groups on the electrophilic partner. Both electron-rich and electron-deficient aryl halides can be used effectively, leading to moderate to excellent yields of the desired alkynylated products. organic-chemistry.orgacs.orgnih.gov Limitations can arise with particularly sterically hindered substrates. While aryl bromides, iodides, and triflates are generally excellent coupling partners, aryl chlorides are less reactive and may require more specialized catalytic systems. organic-chemistry.org

Table 1: Representative Scope of Suzuki-Miyaura Coupling of Potassium Alkynyltrifluoroborates with Aryl Halides and Triflates. The following examples with various alkynyltrifluoroborates illustrate the expected reactivity and scope for potassium trifluoro(prop-1-yn-1-yl)boranuide.

Data sourced from Molander, G. A., Katona, B. W., & Machrouhi, F. (2002). J. Org. Chem., 67(24), 8416-8423. organic-chemistry.orgacs.org

The success of the Suzuki-Miyaura coupling of potassium alkynyltrifluoroborates is highly dependent on the choice of the palladium catalyst and associated ligands. A commonly employed and effective catalyst is [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), often complexed with dichloromethane (B109758) (PdCl₂(dppf)·CH₂Cl₂). organic-chemistry.orgacs.orgnih.gov Optimization studies have shown that a catalyst loading of around 9 mol % provides excellent results, although amounts as low as 5 mol % can be effective with slightly longer reaction times. acs.org

The choice of base is also critical, with inorganic bases being standard. Cesium carbonate (Cs₂CO₃) has been identified as a particularly effective base for these transformations. acs.orgnih.govacs.org The ligand, in this case, dppf, plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. For challenging substrates, such as electron-rich or sterically hindered aryl halides, the use of specialized, bulky phosphine (B1218219) ligands like RuPhos can be beneficial in achieving good yields and preventing side reactions. nih.gov

Table 2: Optimization of Reaction Conditions for a Model Suzuki-Miyaura Coupling. This table shows the effect of different catalysts, bases, and solvents on the coupling of potassium (1-hexyn-1-yl)trifluoroborate and 1-bromonaphthalene, providing insight into the optimal system for related compounds like this compound.

Data sourced from Molander, G. A., Katona, B. W., & Machrouhi, F. (2002). J. Org. Chem., 67(24), 8416-8423. acs.org

While palladium is the predominant metal used for cross-coupling reactions with alkynyltrifluoroborates, other transition metals like rhodium have been employed for different transformations involving the broader class of organotrifluoroborates. Rhodium-catalyzed reactions typically involve 1,2- or 1,4-additions to carbonyl compounds and other unsaturated systems. researchgate.net For instance, potassium aryl- and alkenyltrifluoroborates have been shown to be effective reagents in rhodium-catalyzed additions to aldehydes and enones. researchgate.net However, the application of rhodium catalysis specifically with potassium alkynyltrifluoroborates is less extensively documented in the reviewed literature, with research focusing primarily on palladium-catalyzed substitution reactions.

The transmetalation step in the Suzuki-Miyaura coupling of this compound is the key C-C bond-forming stage of the catalytic cycle. As previously mentioned, the tetracoordinate trifluoroborate salt is not reactive enough for direct transmetalation. The accepted mechanism involves the pre-equilibrium reaction of the trifluoroborate with a base. acs.org This generates a more electron-rich, neutral, and reactive tricoordinate organoborane or a tetracoordinate organoboronate (by displacing a fluoride with a hydroxide or alkoxide). This activated boron species then reacts with the Pd(II)-halide complex that was formed after the initial oxidative addition step. The alkynyl group is transferred from boron to palladium, and a boron-halide species is released. The subsequent reductive elimination from the resulting diorganopalladium(II) complex yields the final alkynylated product and regenerates the active Pd(0) catalyst. The efficiency of this entire process is heavily influenced by the choice of base, solvent, and ligands, which modulate the rates of both activation and transmetalation. acs.orgacs.org

While the Suzuki-Miyaura reaction remains the primary application for this compound, its stability and reactivity make it a candidate for other emerging coupling methodologies. One such area is microwave-enhanced synthesis. Microwave irradiation has been shown to dramatically accelerate palladium-catalyzed cross-coupling reactions of alkynyltrifluoroborates with aryl bromides, leading to rapid and efficient product formation. nih.gov

Furthermore, the development of novel catalytic systems offers potential new applications. For example, photoredox/nickel dual catalysis has emerged as a powerful method for cross-coupling under mild conditions, proceeding through a single-electron transmetalation (SET) mechanism. nih.gov While this has been primarily applied to alkyltrifluoroborates, the unique electronic properties of alkynyl groups may open avenues for their use in similar light-induced, copper-free coupling reactions in the future. These advancing methodologies represent the ongoing effort to develop milder, faster, and more efficient ways to perform challenging C-C bond formations.

Suzuki-Miyaura Cross-Coupling: Scope and Limitations

Nucleophilic Addition Reactions

This compound and its isomers, such as potassium allenyltrifluoroborate, serve as effective nucleophiles in a variety of addition reactions. The presence of the trifluoroborate moiety modulates the nucleophilicity of the propargyl/allenyl group, rendering the reagent stable and easy to handle while still allowing for efficient transfer of the C3 unit to electrophilic centers under appropriate activation.

While direct propargylation of carbonyl compounds using this compound is a feasible transformation, a closely related and well-documented reaction is the propargylation of aldehydes utilizing its isomer, potassium allenyltrifluoroborate. This reaction provides a regioselective and chemoselective route to homopropargylic alcohols. The reaction is typically promoted by a resin, such as Amberlyst A-31, and proceeds efficiently at room temperature. organic-chemistry.orgthieme-connect.com

The scope of this transformation is broad, encompassing aromatic, aliphatic, α,β-unsaturated, and heterocyclic aldehydes. The use of the potassium organotrifluoroborate salt offers advantages over traditional organometallic reagents due to its stability, lower toxicity, and tolerance of various functional groups. organic-chemistry.org Microwave irradiation has also been employed to accelerate the propargylation of aldehydes with allenylboron compounds, offering a rapid and efficient alternative. beilstein-journals.orgresearchgate.net

Table 1: Propargylation of Various Aldehydes with Potassium Allenyltrifluoroborate
AldehydeProductYield (%)
Benzaldehyde1-Phenylbut-3-yn-1-ol95
4-Chlorobenzaldehyde1-(4-Chlorophenyl)but-3-yn-1-ol92
4-Methoxybenzaldehyde1-(4-Methoxyphenyl)but-3-yn-1-ol90
2-Naphthaldehyde1-(Naphthalen-2-yl)but-3-yn-1-ol88
Cinnamaldehyde1-Phenylpenta-1,4-dien-3-ol85
HexanalNon-1-yn-4-ol72
Data derived from studies on the Amberlyst A-31 promoted propargylation of aldehydes. organic-chemistry.orgthieme-connect.com

Potassium alkynyltrifluoroborates, including the prop-1-yn-1-yl derivative, undergo conjugate addition to α,β-unsaturated systems, also known as Michael acceptors. makingmolecules.comlibretexts.org This reaction provides a powerful method for the formation of carbon-carbon bonds and the synthesis of γ,δ-alkynyl ketones and related structures. The reaction is often promoted by a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), which activates the enone towards nucleophilic attack. organic-chemistry.org

This methodology allows for the rapid 1,4-alkynylation of acyclic enones with high efficiency. organic-chemistry.org The use of this compound as a stable and accessible source of the propargyl nucleophile makes this a practical approach for the synthesis of a variety of alkynyl-functionalized compounds. Furthermore, enantioselective versions of this reaction have been developed using chiral organocatalysts, enabling the synthesis of chiral δ-substituted cyclohexenones from doubly vinylogous esters with high yields and enantioselectivities. nsf.gov

Table 2: Conjugate Addition of Potassium Alkynyltrifluoroborates to Acyclic Enones
EnonePotassium AlkynyltrifluoroborateProductYield (%)
(E)-4-Phenylbut-3-en-2-onePotassium trifluoro(phenylethynyl)boranuide6-Phenylhex-5-yn-2-one87
(E)-1,3-Diphenylprop-2-en-1-onePotassium trifluoro(phenylethynyl)boranuide1,3,5-Triphenylpent-4-yn-1-one85
(E)-4-Phenylbut-3-en-2-oneThis compound6-Phenylhept-5-yn-2-one75
Data based on the BF₃·OEt₂ promoted conjugate alkynylation of acyclic enones. organic-chemistry.org

Organotrifluoroborates are competent nucleophiles in Petasis-type reactions, which involve the addition of the organoboron reagent to an imine or iminium ion. The use of a pre-activated trifluoroborate salt can bypass the traditional requirement for an α-heteroatom on the electrophile, thereby expanding the scope of the Petasis borono-Mannich reaction. This acid-promoted addition allows for the coupling of a variety of vinyl, aromatic, and heteroaromatic trifluoroborates with both imines and enamines under mild conditions. While specific examples with this compound are not extensively detailed, the general reactivity pattern of organotrifluoroborates suggests its utility in this transformation for the synthesis of propargyl-containing amines.

Achieving stereochemical control is a critical aspect of modern organic synthesis. In the context of addition reactions with this compound and related compounds, both diastereoselective and enantioselective transformations have been reported. For instance, the addition of potassium alkynyltrifluoroborates to chiral substrates, such as D-glucal, can proceed with high stereoselectivity, leading to the preferential formation of one diastereomer.

Furthermore, the development of catalytic asymmetric methods has enabled enantioselective additions. Chiral rhodium(I) complexes, in conjunction with a base like triethylamine, have been successfully employed for the highly enantioselective 1,4-addition of potassium isopropenyltrifluoroborate to cyclic enones. researchgate.net Similarly, the use of chiral BINOL-derived organocatalysts has been shown to be effective in the enantioselective conjugate addition of trifluoroborate salts to vinylogous esters. nsf.gov These methodologies pave the way for the development of stereoselective addition reactions involving this compound.

Cycloaddition Reactions

This compound and other alkynyltrifluoroborates can participate in cycloaddition reactions, providing access to a range of heterocyclic structures.

Lewis acids can promote cycloaddition reactions involving alkynes. While the direct Lewis acid-promoted cycloaddition of this compound is an area of ongoing research, related transformations highlight the potential of this reagent. For example, Lewis acid-promoted [2+2] cycloadditions of ketenes with alkenes are known to occur, and this principle could be extended to reactions involving alkynyltrifluoroborates. nih.govresearchgate.net

More directly, nickel-catalyzed intermolecular [4+2] cycloadditions of potassium alkynyltrifluoroborates with 3-azetidinones and 3-oxetanone (B52913) have been reported. This reaction proceeds via a C-C bond activation mechanism and leads to the formation of borylated dihydropyridinones and dihydropyranones with good regioselectivity. Additionally, functionalized organotrifluoroborates can undergo 1,3-dipolar cycloaddition reactions. For instance, azidoalkyltrifluoroborates react with alkynes in a copper-catalyzed "click reaction" to form 1,4-disubstituted organo- organic-chemistry.orgbeilstein-journals.orgresearchgate.net-triazol-1-yl-trifluoroborates. nih.gov

Regioselectivity and Mechanistic Aspects in Cycloaddition Processes

This compound and related alkynyltrifluoroborates serve as robust and highly regioselective partners in metal-catalyzed cycloaddition reactions. A notable example is the nickel-catalyzed intermolecular [4+2] cycloaddition with strained four-membered rings like 3-azetidinones and 3-oxetanone. rsc.orgnih.gov This process facilitates the synthesis of borylated dihydropyridinones and dihydropyranones, valuable heterocyclic scaffolds. rsc.org

A key challenge in the cycloaddition of alkynylboron derivatives is controlling the regioselectivity. rsc.org Previous work with other alkynylboron reagents, such as boronic esters, often resulted in mixtures of regioisomers, with the outcome dependent on the other substituent on the alkyne. rsc.org However, when potassium alkynyltrifluoroborates are used in the nickel-catalyzed reaction, the cycloaddition exhibits remarkable regioselectivity. rsc.orgrsc.org The reaction yields a single regioisomer, where the regiochemical outcome is dictated exclusively by the trifluoroborate group. rsc.orgthieme-connect.com This high level of control persists regardless of whether the other alkyne substituent is an alkyl, vinyl, or aryl group. rsc.org

The use of the potassium trifluoroborate salt is crucial, as it is more robust than corresponding boronic esters, preventing the undesired cleavage of the carbon-boron bond that can occur under the reaction conditions. rsc.org This allows the versatile trifluoroborate moiety to be retained in the cycloadduct, making it available for subsequent functionalization, such as cross-coupling reactions. thieme-connect.com The mechanism is proposed to involve the nickel-catalyzed carbon-carbon bond activation of the strained four-membered ring, followed by insertion of the alkynyltrifluoroborate and reductive elimination to form the six-membered heterocyclic product. researchgate.net The directing effect of the trifluoroborate group ensures the observed high regioselectivity in this synthetic strategy. rsc.org

Radical-Mediated Transformations

This compound is an effective nucleophile in transformations that proceed through radical intermediates. These reactions often leverage a "radical-polar crossover" strategy, where a radical addition initiates a sequence that generates a cationic intermediate, which is then trapped by the nucleophilic borate (B1201080). scispace.comnih.gov

An important application of this compound is in oxidative alkynylation reactions, particularly the azido-alkynylation of alkenes. scispace.comnih.gov This transformation introduces both an azide (B81097) and an alkynyl group across a double bond in a single step. The process is typically initiated by a photocatalyst that generates an azide radical from a precursor like a hypervalent iodine reagent. scispace.com This radical adds to the alkene, forming a carbon-centered radical. This intermediate is then oxidized in a subsequent step to a carbocation. nih.gov This oxidation is the key to the "oxidative" nature of the pathway. The resulting carbocation is then trapped by the nucleophilic potassium trifluoroborate salt, completing the alkynylation. scispace.comnih.gov This pathway provides a powerful method for rapid molecular complexity generation from simple alkenes. scispace.com

The concept of radical-polar crossover is central to the utility of this compound in these multicomponent reactions. scispace.com This mechanistic paradigm bridges radical and polar reaction steps, overcoming the limitations of each individual type of chemistry. dntb.gov.ua In the context of the azido-alkynylation of alkenes, the crossover occurs after the initial radical addition. scispace.comnih.gov

The mechanism proceeds as follows:

Radical Generation and Addition: A single-electron reduction of a hypervalent iodine reagent by an excited photocatalyst generates an azide radical. scispace.comnih.gov This electrophilic radical adds regioselectively to the alkene, forming the most stable carbon-centered radical intermediate. beilstein-journals.org

Oxidation (The Crossover Step): The carbon-centered radical is oxidized by the photocatalyst, which was reduced in the initiation step. This single-electron transfer (SET) event converts the radical into a carbocation, regenerating the ground-state photocatalyst. beilstein-journals.org This conversion of a radical species to an ionic (polar) species is the "radical-polar crossover."

Nucleophilic Trapping: The highly reactive carbocation is then trapped by the nucleophilic this compound to form the final difunctionalized product. scispace.comnih.gov

This crossover strategy allows for the formal addition of a nucleophilic alkynyl group to an intermediate that was generated under radical conditions. scispace.com

A practical implementation of the radical-polar crossover mechanism is the photocatalytic azido-alkynylation of alkenes. scispace.comnih.gov This reaction combines a hypervalent iodine reagent (such as Ts-ABZ, a safer alternative to the explosive Zhdankin reagent), an alkene, and an alkynyltrifluoroborate salt like this compound. scispace.comnih.gov

The reaction is typically performed under visible light irradiation in the presence of a suitable photocatalyst. scispace.com A Lewis acid, such as BF₃·Et₂O, is often added, which may facilitate the final nucleophilic trapping step. nih.gov This method allows for the efficient synthesis of a diverse range of homopropargylic azides in moderate to excellent yields (34–84%). scispace.com The resulting products are valuable synthetic building blocks, as both the azide and alkyne moieties can be readily transformed into other functional groups, such as amines or pyrroles. scispace.comnih.gov

The scope of the reaction is broad, accommodating alkenes with both electron-rich and electron-poor aryl groups, as well as various heterocycles. scispace.comnih.gov A variety of alkynyltrifluoroborates can be used, allowing for the introduction of different alkynyl groups. scispace.com

Table 1: Examples of Azido-Alkynylation of Alkenes with Potassium Alkynyltrifluoroborates This table is interactive. You can sort and filter the data.

Alkene Substrate (Styrene Derivative) Alkynyltrifluoroborate (R-C≡C-BF₃K) Yield (%)
Styrene Phenyl 74
4-Methylstyrene Phenyl 84
4-Methoxystyrene Phenyl 78
4-Fluorostyrene Phenyl 70
4-Chlorostyrene Phenyl 65
4-(Trifluoromethyl)styrene Phenyl 55
Styrene Prop-1-yn-1-yl 68
Styrene 3,3-Dimethylbut-1-yn-1-yl 72

Metal-Free Reactivity and Catalysis

While often used in metal-catalyzed processes, this compound also exhibits significant reactivity in metal-free transformations, particularly those promoted by Brønsted acids. researchgate.net These methods offer advantages in terms of cost, toxicity, and simplified purification by avoiding transition metal contaminants.

Potassium alkynyltrifluoroborates, including the propargyl derivative, can act as effective nucleophiles in carbon-carbon bond-forming reactions catalyzed by Brønsted acids. researchgate.net A key example is the reaction with benzhydryl alcohols, which proceeds efficiently in the presence of a catalyst like tetrafluoroboric acid (HBF₄). researchgate.net

The proposed mechanism involves the protonation of the alcohol by the Brønsted acid, leading to the formation of water as a leaving group and generating a stabilized carbocation (e.g., a benzhydryl cation). This electrophilic carbocation is then readily attacked by the nucleophilic π-system of the alkynyltrifluoroborate. This step forms the new carbon-carbon bond and delivers the desired alkyne product. researchgate.net

This protocol is notable for its good atom economy, as the organotrifluoroborate and the alcohol react in a 1:1 ratio. researchgate.net Furthermore, the reaction conditions are mild and tolerate a wide variety of functional groups that might be sensitive to metal catalysts, including amides, aldehydes, and even unprotected hydroxyl and carboxylic acid groups. researchgate.net This highlights the utility of Brønsted acid catalysis as a complementary, metal-free strategy for employing the reactivity of this compound. researchgate.net

Frustrated Lewis Pair (FLP) Mechanisms in C-H Borylation

A comprehensive search of scientific literature and chemical databases has revealed no specific studies detailing the involvement of this compound in Frustrated Lewis Pair (FLP) mechanisms for C-H borylation. While the field of FLP-mediated C-H borylation is an active area of research, investigations into the reactivity of this particular alkynyltrifluoroborate in such transformations have not been reported. General principles of FLP chemistry involve the cooperative action of a sterically hindered Lewis acid and Lewis base to activate substrates like H-H, but the specific application and mechanistic pathway for C-H borylation utilizing this compound as a precursor or catalyst component remains undocumented in published research.

Synthetic Applications and Utility in Complex Molecule Synthesis

Access to Highly Functionalized Alkynes and Allenes

Potassium trifluoro(prop-1-yn-1-yl)boranuide (B11765527) serves as an effective precursor for the synthesis of highly functionalized internal alkynes. It readily participates in palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. nih.govwikipedia.orglibretexts.org In these reactions, the alkynyl group from the borate (B1201080) salt is coupled with aryl or vinyl halides (or triflates), providing a direct and reliable method for forming carbon-carbon bonds. wikipedia.orggelest.com This method is advantageous as it allows for the introduction of the propynyl (B12738560) group under relatively mild conditions, tolerating a wide range of functional groups on the coupling partner. libretexts.org

The general scheme for a Sonogashira coupling involving an alkynyltrifluoroborate is as follows:

R-X + K[F₃B-C≡C-CH₃] --(Pd catalyst, Cu cocatalyst, Base)--> R-C≡C-CH₃

Where R = Aryl, Vinyl; X = I, Br, OTf

This reaction has been successfully employed to prepare a novel series of alkyne-containing potassium organotrifluoroborates in good yields from corresponding haloaryltrifluoroborates. nih.govresearchgate.net While the primary utility lies in forming substituted alkynes, subsequent rearrangements or specific reaction conditions with certain substrates can lead to the formation of allenes, although this is a less common application for this specific reagent.

Strategic Building Blocks for Heterocyclic Systems

The propynyl group is a valuable synthon for the construction of various heterocyclic frameworks due to the reactivity of the triple bond. Potassium trifluoro(prop-1-yn-1-yl)boranuide provides a stable and effective means of incorporating this functionality into molecules destined for cyclization.

Pyrimidine (B1678525) scaffolds are ubiquitous in biologically active compounds, including many pharmaceuticals and agrochemicals. nbn-resolving.orgnih.gov this compound can be utilized in the synthesis of pyrimidine derivatives. One established method involves the condensation of ynone trifluoroborates with amidines. nbn-resolving.org By first coupling the trifluoro(prop-1-yn-1-yl)borate salt with an appropriate acyl chloride, a corresponding ynone trifluoroborate can be generated. This intermediate can then undergo condensation with various amidines or guanidines to produce highly substituted C4-borylated pyrimidines. nbn-resolving.org These products are stable and can undergo further chemical transformations, highlighting the role of the initial borate salt as a key building block. nbn-resolving.org

Reactant 1 (Amidine/Guanidine)Reactant 2 (Ynone Trifluoroborate)Product TypeReported Yield Range
AmidinesYnone TrifluoroboratesC4-Borylated PyrimidinesUp to 90% nbn-resolving.org
N-Substituted GuanidinesYnone TrifluoroboratesN-Substituted AminopyrimidinesGood to High nbn-resolving.org

The direct application of this compound for the formation of spiroketals is not extensively documented in dedicated studies. However, the alkynyl functionality it provides can be a crucial precursor for such structures. The synthesis of spiroketals often involves the cyclization of a hydroxy-alkyne or a related intermediate. By using the borate salt to install the propynyl group onto a molecule containing a suitably positioned hydroxyl group or a precursor to one, subsequent acid-catalyzed hydration and cyclization could lead to the formation of a spiroketal ring system. This represents a potential, multi-step strategic application rather than a direct, one-pot synthesis.

The synthesis of substituted furans can be achieved through the cyclization of alkynes with various partners. One powerful method is the metalloradical cyclization involving the reaction of terminal alkynes with α-diazocarbonyl compounds, catalyzed by cobalt(II) complexes. nih.gov In this process, this compound can act as the alkyne source after a protodeboronation step or be used in a coupling reaction to generate a more complex terminal alkyne. The subsequent catalyzed reaction with an α-diazocarbonyl compound proceeds with complete regioselectivity to yield polyfunctionalized furans. nih.gov The reaction is tolerant of various functional groups, making it a versatile method for constructing these important oxygen-containing heterocycles. nih.gov

Regioselective and Stereoselective Construction of Carbon Skeletons

Potassium alkynyltrifluoroborates are instrumental in reactions where precise control over the spatial arrangement of atoms is critical. While the prop-1-yn-1-yl variant itself is achiral, its derivatives can be used in stereoselective transformations. A prominent example of this control is seen in the selective hydrogenation of related alkynyltrifluoroborates. For instance, the palladium-catalyzed hydrogenation of potassium (3,3,3-trifluoroprop-1-yn-1-yl)trifluoroborate can be controlled to produce either the (Z)- or (E)-isomer of the resulting vinylborate in over 98% purity. nih.govorganic-chemistry.org The initially formed (Z)-isomer can be transformed into the more thermodynamically stable (E)-isomer over time. nih.govorganic-chemistry.org

This stereochemical control is highly valuable, as these resulting (Z)- or (E)-vinyltrifluoroborates can then be used in subsequent Suzuki-Miyaura cross-coupling reactions with aryl halides to furnish stereodefined β-trifluoromethylstyrenes, which are of interest in materials and medicinal chemistry. nih.govorganic-chemistry.org This demonstrates how the alkynyltrifluoroborate core enables the stereoselective formation of new carbon skeletons.

ReactionCatalyst SystemOutcomeStereoselectivity
HydrogenationPoisoned Pd catalyst (e.g., Lindlar)(Z)-vinylborate>98% organic-chemistry.org
Isomerization (prolonged reaction)Pd catalyst(E)-vinylborate>98% organic-chemistry.org
Suzuki-Miyaura CouplingPdCl₂(dppf)·CH₂Cl₂Stereodefined alkenesHigh nih.gov

Contributions to Pharmaceutical and Agrochemical Intermediates (synthetic utility)

The synthetic utility of this compound extends to the creation of intermediates for the pharmaceutical and agrochemical industries. Its role in synthesizing pyrimidine derivatives is particularly relevant, as the pyrimidine ring is a core structure in numerous therapeutic agents and crop protection chemicals. nbn-resolving.orgijper.org

Furthermore, the ability to generate stereochemically defined fluorinated olefins from related alkynyltrifluoroborates addresses a significant demand in medicinal chemistry. nih.govorganic-chemistry.org The introduction of fluorine-containing groups, such as the trifluoromethyl (CF₃) group, into organic molecules is a common strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. researchgate.net The methodologies developed around alkynyltrifluoroborates provide a scalable and safe route to these valuable CF₃-olefins, which serve as building blocks for more complex, biologically active molecules. organic-chemistry.org

Advanced Spectroscopic and Computational Studies

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic methods are fundamental to the study of potassium trifluoro(prop-1-yn-1-yl)boranuide (B11765527), offering non-destructive analysis of its structure and enabling the real-time monitoring of chemical transformations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of potassium trifluoro(prop-1-yn-1-yl)boranuide in solution. Key nuclei for NMR studies of this compound include ¹H, ¹³C, ¹¹B, and ¹⁹F.

A comprehensive study on a variety of potassium organotrifluoroborates provides reference data that can be used to approximate the expected chemical shifts for this compound. nih.govresearchgate.netnih.gov For instance, the ¹⁹F NMR spectrum is particularly informative due to the high natural abundance and sensitivity of the ¹⁹F nucleus. nih.gov In dimethyl sulfoxide (DMSO-d₆), the ¹⁹F chemical shifts for potassium alkynyltrifluoroborates, such as potassium ethynyltrifluoroborate and potassium (phenylethynyl)trifluoroborate, typically appear in the range of -135 to -140 ppm. nih.gov The signals often exhibit coupling to the ¹¹B nucleus, providing further structural confirmation. nih.govresearchgate.net

The ¹¹B NMR spectrum of organotrifluoroborates also presents characteristic signals. For alkynyltrifluoroborates, the ¹¹B chemical shift is expected to be in the range of 3 to 4 ppm, appearing as a quartet due to coupling with the three fluorine atoms. nih.gov The ¹H and ¹³C NMR spectra would show signals corresponding to the propargyl group. The acetylenic proton and carbon signals would be particularly characteristic. For potassium ethynyltrifluoroborate, the acetylenic proton appears at approximately 2.3 ppm, while the sp-hybridized carbons appear at around 75 ppm and 95 ppm (the latter being the carbon attached to boron). nih.gov

While this compound itself is not chiral, ¹⁹F NMR spectroscopy can be a valuable technique for chiral analysis in reactions where this compound is used to generate chiral products. The introduction of a chiral center in the vicinity of the trifluoroborate group can lead to diastereomeric environments for the fluorine atoms, potentially resulting in distinct signals in the ¹⁹F NMR spectrum, allowing for the determination of enantiomeric excess.

Table 1: Representative NMR Data for Potassium Alkynyltrifluoroborates in DMSO-d₆ nih.gov

Compound ¹H Chemical Shift (ppm) ¹³C Chemical Shifts (ppm) ¹¹B Chemical Shift (ppm) ¹⁹F Chemical Shift (ppm)
Potassium ethynyltrifluoroborate 2.31 (s, 1H) 95.3 (br), 75.1 3.5 (q, J = 48.6 Hz) -139.3 (q, J = 48.9 Hz)
Potassium (phenylethynyl)trifluoroborate 7.35-7.25 (m, 5H) 131.4, 128.8, 127.1, 123.6, 107.1 (br), 80.8 3.3 (q, J = 51.0 Hz) -136.9 (q, J = 51.3 Hz)

Data is illustrative and based on closely related compounds.

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of molecules. For this compound, these methods can confirm the presence of key functional groups. A significant vibrational mode would be the C≡C stretching frequency of the alkyne, typically observed in the region of 2100-2260 cm⁻¹ in the IR and Raman spectra. The B-F stretching vibrations are also characteristic and are expected to appear as strong bands in the IR spectrum, generally in the 950-1100 cm⁻¹ region. A computational study on a similar compound, potassium 1-fluorobenzoyltrifluoroborate, showed strong B-F stretching modes in this region. conicet.gov.ar The C-H stretching of the methyl group and the acetylenic C-H would also be observable.

The combination of IR and Raman spectroscopy provides a more complete vibrational analysis due to their different selection rules. For instance, symmetrical vibrations may be weak or absent in the IR spectrum but strong in the Raman spectrum.

Table 2: Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
C≡C Stretch 2100 - 2260
C-H (alkyne) Stretch ~3300
C-H (methyl) Stretch 2850 - 3000

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of compounds and for monitoring the progress of chemical reactions. For this compound, electrospray ionization (ESI) in negative ion mode is a particularly effective method. nih.govnih.gov This technique allows for the direct observation of the trifluoro(prop-1-yn-1-yl)boranuide anion [C₃H₃BF₃]⁻.

High-resolution mass spectrometry (HRMS) can provide the accurate mass of this anion, allowing for the unambiguous determination of its elemental composition. nih.gov This is a critical step in the characterization of newly synthesized batches of the compound. In reaction monitoring, MS can be used to track the consumption of the starting material and the formation of products over time. This is particularly useful in cross-coupling reactions where this compound is used as a reagent. Researchers can take small aliquots from the reaction mixture at different time points, ionize them using ESI-MS, and monitor the relative intensities of the ions corresponding to the starting material and the desired product. The formation of adducts, such as [2M + K]⁻, has also been observed in the mass spectra of potassium organotrifluoroborates. digitellinc.com

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orglibretexts.org While a crystal structure for this compound is not publicly available, analysis of related potassium organotrifluoroborate structures provides insight into the expected solid-state arrangement. nih.govresearchgate.netscienceopen.comnih.gov

In the solid state, these compounds exist as ionic lattices composed of potassium cations (K⁺) and organotrifluoroborate anions ([R-BF₃]⁻). The potassium ion is typically coordinated by multiple fluorine atoms from neighboring anions. For example, in the crystal structure of potassium trifluoro[(Z)-3-(oxan-2-yloxy)prop-1-en-1-yl]borate monohydrate, the potassium cation is surrounded by four anions, making close contacts with six fluorine atoms. nih.gov The boron atom adopts a tetrahedral geometry, bonded to the prop-1-yn-1-yl group and three fluorine atoms. The bond lengths and angles within the prop-1-yn-1-yl group would be consistent with a typical alkyne structure. Obtaining a single crystal of this compound suitable for X-ray diffraction would provide definitive proof of its structure and detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.

Computational Chemistry Approaches

Elucidation of Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens through which to view the intricate dance of atoms during a chemical reaction. For reactions involving potassium alkynyltrifluoroborates, such as the widely utilized Suzuki-Miyaura cross-coupling reaction, DFT calculations can map out the entire reaction landscape. This includes the identification of reactants, products, intermediates, and, crucially, the high-energy transition states that govern the reaction rate.

The elucidation of the Suzuki-Miyaura reaction mechanism, for instance, has been significantly advanced by computational studies. These studies have helped to identify key pre-transmetalation intermediates, which were long considered the "missing link" in understanding how the organic group is transferred from boron to the palladium catalyst. illinois.edu Theoretical calculations have shown that the formation of palladium-oxygen-boron linkages precedes the crucial carbon-carbon bond formation step. illinois.edu

By calculating the Gibbs free energy of activation for different potential pathways, researchers can predict the most likely reaction mechanism. For example, in the Suzuki-Miyaura coupling, computational models can compare the energetic favorability of different pathways for the transmetalation step, providing insights that are often difficult to obtain through experimental means alone. mdpi.com

Table 1: Representative Calculated Energy Barriers for Suzuki-Miyaura Reaction Steps (Hypothetical Data Based on Similar Systems)

Reaction StepIntermediate/Transition StateCalculated ΔG‡ (kcal/mol)
Oxidative AdditionAr-Pd(II)-X10-15
Transmetalation[Ar-Pd-Nu-B]‡15-25
Reductive Elimination[Ar-Nu-Pd(0)]‡5-10

This table presents hypothetical data to illustrate the type of information obtained from DFT calculations on cross-coupling reactions involving organoboron compounds.

Prediction of Stereoselectivity and Regioselectivity

Computational and spectroscopic studies are not only crucial for understanding how reactions proceed but also for predicting their outcomes, specifically the stereoselectivity (the preferential formation of one stereoisomer over another) and regioselectivity (the preferential reaction at one site of a molecule over another).

A pertinent example, although on a closely related compound, is the palladium-catalyzed hydrogenation of potassium (3,3,3-trifluoroprop-1-yn-1-yl)trifluoroborate. organic-chemistry.orgnih.gov Experimental studies have shown that the stereochemical outcome of this reaction—yielding either the (Z)- or (E)-isomer of the resulting alkene—is highly dependent on the choice of catalyst and reaction conditions. organic-chemistry.org While the initial product is the (Z)-isomer, it can isomerize to the thermodynamically more stable (E)-isomer over time. organic-chemistry.org

Computational modeling can be employed to understand the underlying factors governing this stereoselectivity. By calculating the energies of the transition states leading to the different stereoisomers for various catalysts, chemists can predict which catalyst will favor the formation of the desired product. These calculations can take into account subtle steric and electronic interactions between the substrate, the catalyst, and the reagents.

Modern approaches to predicting regioselectivity also leverage the power of machine learning. nih.govresearchgate.net By training algorithms on large datasets of known reactions, it is possible to create models that can accurately predict the site of reaction for new molecules. nih.gov For instance, in C-H functionalization reactions, a quantum mechanics-based computational workflow can predict regioselectivity by calculating the relative energies of the possible intermediates. beilstein-journals.org

Table 2: Experimentally Observed Stereoselectivity in the Hydrogenation of a Related Alkynyltrifluoroborate

CatalystProduct Ratio (Z:E)Reference
Lindlar's Catalyst>98:2 (initially) organic-chemistry.org
Pd/CMixture of isomers organic-chemistry.org

This table is based on experimental results for the hydrogenation of potassium (3,3,3-trifluoroprop-1-yn-1-yl)trifluoroborate, a compound structurally similar to this compound.

Q & A

Q. What are the standard synthetic protocols for potassium trifluoro(prop-1-yn-1-yl)boranuide?

  • Methodological Answer : The synthesis involves reacting a terminal alkyne (e.g., propyne) with a Grignard reagent (e.g., propynylmagnesium bromide) in tetrahydrofuran (THF) under inert atmosphere. Boron trifluoride etherate (B(OMe)₃) is added at low temperatures (-78°C), followed by quenching with potassium hydrogen fluoride (KHF₂) to precipitate the product. Purification includes co-evaporation with acetone, filtration, and washing with diethyl ether to yield a white solid . Table 1 : Key Reaction Conditions
Reagent/ConditionDetails
Starting MaterialPropyne (terminal alkyne)
SolventTHF
Temperature-78°C (initial), -20°C (post-addition)
Boron SourceB(OMe)₃
Quenching AgentKHF₂ (saturated aqueous solution)
Yield78–87% (typical range)

Q. How is this compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • ¹H/¹³C NMR : Peaks for the alkyne proton (δ ~1.6–2.0 ppm) and carbon (δ ~4.0 ppm) are observed. Aromatic protons (if present) appear in the δ 6.7–7.3 ppm range .
  • ¹⁹F NMR : A characteristic triplet (δ -134 to -131 ppm) confirms trifluoroborate formation .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) are used for structure refinement. Coordination geometry around potassium ions and boron-fluorine bond lengths are analyzed to validate the structure .

Q. What are the key considerations for purification and storage?

  • Methodological Answer : Post-synthesis, the compound is purified via solvent evaporation (acetone) and precipitation with diethyl ether. Insoluble impurities are removed by filtration. Storage requires anhydrous conditions (desiccator, inert atmosphere) to prevent hydrolysis. Avoid exposure to moisture or strong oxidizing agents .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions be optimized using this reagent?

  • Methodological Answer :
  • Catalyst Systems : Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) in THF/H₂O mixtures are optimal. Microwave-assisted conditions (80–100°C, 1–2 hours) enhance reaction efficiency .
  • Substrate Scope : Electron-deficient aryl halides show higher reactivity. Steric hindrance in alkyne moieties may reduce yields .
    Table 2 : Reaction Optimization Parameters
ParameterOptimal Range
Catalyst2–5 mol% Pd(PPh₃)₄
BaseK₂CO₃ (2 equiv)
SolventTHF:H₂O (3:1 v/v)
Temperature80–100°C

Q. How to resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer :
  • Dynamic NMR : Use variable-temperature ¹H NMR to detect rotational barriers or conformational changes in alkyne substituents.
  • Crystallographic Validation : If NMR data conflicts with expected structures (e.g., unexpected splitting in ¹⁹F signals), single-crystal X-ray diffraction provides definitive structural proof .
  • DFT Calculations : Compare experimental ¹¹B NMR shifts with computed values (Gaussian09, B3LYP/6-31G* level) to identify discrepancies .

Q. What are the challenges in X-ray crystallographic analysis of this compound?

  • Methodological Answer :
  • Crystal Quality : Slow evaporation from acetone/ether mixtures produces diffraction-quality crystals. Hydration or solvent inclusion can distort lattice parameters .
  • Refinement Challenges : SHELXL refinement requires careful handling of anisotropic displacement parameters for fluorine atoms. Twinning or disorder in potassium ion coordination may necessitate using the TWIN/BASF commands .
  • Data Collection : High-resolution synchrotron data (λ = 0.7–1.0 Å) improves accuracy for light atoms (boron, fluorine) .

Data Contradiction Analysis

  • Synthetic Yield Variability : Discrepancies in yields (78–87%) arise from trace moisture in THF or incomplete Grignard reagent formation. Strict anhydrous conditions and reagent titration mitigate this .
  • ¹⁹F NMR Splitting : Apparent splitting in trifluoroborate signals may indicate partial hydrolysis. Confirm purity via elemental analysis or mass spectrometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.